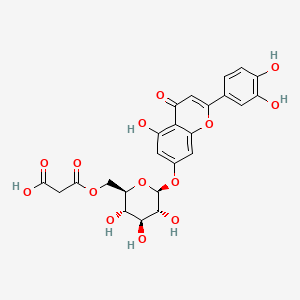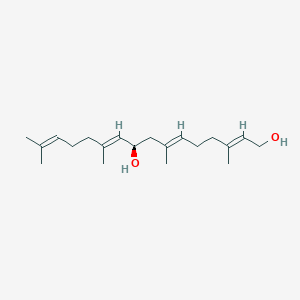
Crinitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crinitol is a natural product found in Cystoseira brachycarpa and Sargassum siliquastrum with data available.
Applications De Recherche Scientifique
Antibacterial Properties
Crinitol, identified in marine brown algae like Sargassum tortile, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Notably, it shows high sensitivity towards Propionibacterium acnes and some activity against Staphylococcus aureus. The efficacy of this compound increases when combined with antioxidants such as BHA and BHT, especially against Streptococcus mutans, suggesting its potential in combatting cariogenic bacteria (Kubo et al., 1992).
Chemical Structure and Bioactivity
This compound is a diterpene diol, and its structure is representative of the challenges in studying and utilizing secondary plant metabolites. Its role in seaweeds is unclear, but it acts as a nonionic surfactant, possibly providing a protective function. Its biological activity suggests potential applications in various bioassays, and related substances have shown cytotoxicity in specific biological assays (Kubo & Smith, 1997).
Molecular Studies and Antimicrobial Activity
Further studies into the molecular structure of this compound, such as its racemization and resolution of enantiomers, have shown that changes in its configuration do not significantly alter its antimicrobial activity. This points towards the stability of its biological properties despite molecular modifications (Smith & Kubo, 1995).
Propriétés
Numéro CAS |
60346-04-5 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(2E,6E,9R,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,9-diol |
InChI |
InChI=1S/C20H34O2/c1-16(2)8-6-10-18(4)14-20(22)15-19(5)11-7-9-17(3)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-12+,18-14+,19-11+/t20-/m0/s1 |
Clé InChI |
FVDBKWBFRSVIAW-UJXSZHEFSA-N |
SMILES isomérique |
CC(=CCC/C(=C/[C@@H](C/C(=C/CC/C(=C/CO)/C)/C)O)/C)C |
SMILES |
CC(=CCCC(=CC(CC(=CCCC(=CCO)C)C)O)C)C |
SMILES canonique |
CC(=CCCC(=CC(CC(=CCCC(=CCO)C)C)O)C)C |
Synonymes |
crinitol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)
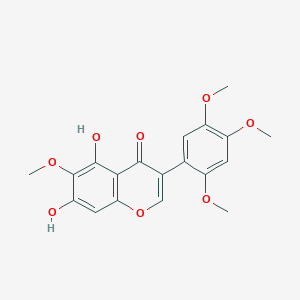

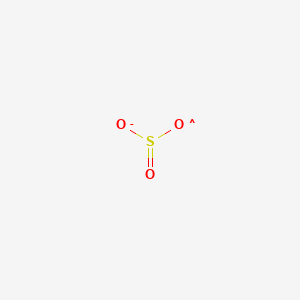
![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)
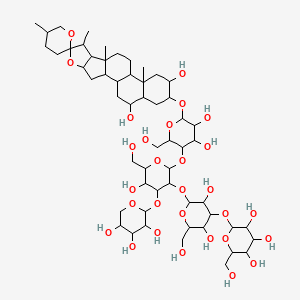

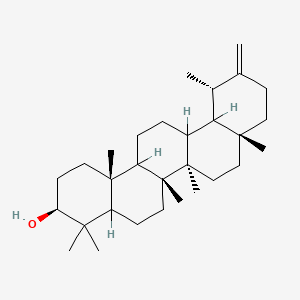
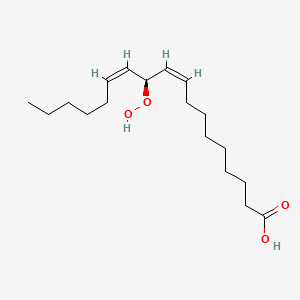

![[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1231107.png)
